molecular formula C18H17NO3 B13739655 (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol CAS No. 143216-81-3

(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol

Cat. No.: B13739655
CAS No.: 143216-81-3
M. Wt: 295.3 g/mol
InChI Key: MHLZQAOXTHAJAF-MHXWJNKCSA-N
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Description

(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the intermolecular annulation of benzynes with allenes, which allows for the selective synthesis of phenanthrenes and dihydrophenanthrenes . This process is controlled by different benzyne precursors and features high atom-economy and good functional group compatibility.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diols or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol has several scientific research applications:

    Chemistry: It is used as a model compound to study the mechanisms of various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It may be used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may undergo dioxygenation at specific ring positions, leading to the formation of intermediates that can be further metabolized . These interactions can affect various cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene-3,4-diol: This compound shares a similar core structure but lacks the methoxyimino group.

    3,4-dihydrophenanthrene-3,4-diol: This compound is a reduced form of phenanthrene-3,4-diol.

Uniqueness

The presence of the methoxyimino group in (3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol makes it unique compared to similar compounds

Properties

CAS No.

143216-81-3

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(3S,4S,17Z)-17-methoxyimino-3,4,15,16-tetrahydrocyclopenta[a]phenanthrene-3,4-diol

InChI

InChI=1S/C18H17NO3/c1-22-19-16-8-6-12-10-3-5-15-13(7-9-17(20)18(15)21)11(10)2-4-14(12)16/h2-5,7,9,17-18,20-21H,6,8H2,1H3/b19-16-/t17-,18-/m0/s1

InChI Key

MHLZQAOXTHAJAF-MHXWJNKCSA-N

Isomeric SMILES

CO/N=C\1/CCC2=C1C=CC3=C2C=CC4=C3C=C[C@@H]([C@H]4O)O

Canonical SMILES

CON=C1CCC2=C1C=CC3=C2C=CC4=C3C=CC(C4O)O

Origin of Product

United States

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